molecular formula C18H19ClN4O3 B3911242 N-(2-chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine CAS No. 303102-20-7

N-(2-chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

Cat. No.: B3911242
CAS No.: 303102-20-7
M. Wt: 374.8 g/mol
InChI Key: OHIWMONPLSSPLM-DEDYPNTBSA-N
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Description

N-(2-chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine (IUPAC name: (E)-1-(2-chloro-5-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine) is a Schiff base derivative featuring a piperazine core substituted with a 2-methoxyphenyl group and a benzylidene moiety containing chloro and nitro substituents. Its molecular formula is C₁₈H₁₈ClN₄O₂, with an average molecular mass of 380.82 g/mol and a monoisotopic mass of 380.1044 g/mol . The compound is identified by multiple registry numbers, including 303102-20-7 (CAS) and MFCD02076767 (MDL), and has been studied for its structural properties in crystallographic and synthetic chemistry contexts .

The molecule’s key structural features include:

  • A piperazine ring substituted at the 4-position with a 2-methoxyphenyl group, introducing steric bulk and electron-donating properties due to the methoxy substituent.

Properties

IUPAC Name

(E)-1-(2-chloro-5-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c1-26-18-5-3-2-4-17(18)21-8-10-22(11-9-21)20-13-14-12-15(23(24)25)6-7-16(14)19/h2-7,12-13H,8-11H2,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIWMONPLSSPLM-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303102-20-7
Record name N-(2-CHLORO-5-NITROBENZYLIDENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with 4-(2-methoxyphenyl)piperazine under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of more oxidized derivatives of the nitro group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substituents attached to the piperazine ring. These variations influence molecular properties such as hydrophobicity, steric hindrance, and electronic effects.

Table 1: Structural Comparison of N-(2-chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine and Analogs

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2-methoxyphenyl C₁₈H₁₈ClN₄O₂ 380.82 Ortho-methoxy group; moderate steric bulk
N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine 4-methylbenzyl C₁₉H₂₁ClN₄O₂ 396.85 Para-methyl group; increased hydrophobicity
N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine Phenyl C₁₇H₁₇ClN₄O₂ 352.80 Unsubstituted phenyl; minimal steric hindrance
N-(2-chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine 1-naphthylmethyl C₂₂H₂₁ClN₄O₂ 424.88 Bulky aromatic group; high steric hindrance

Substituent Effects on Electronic and Steric Properties

2-Methoxyphenyl Substituent (Target Compound)

The 2-methoxyphenyl group introduces an electron-donating methoxy group at the ortho position. This enhances resonance stabilization of the piperazine ring and may influence intermolecular interactions (e.g., hydrogen bonding) .

4-Methylbenzyl Substituent (Analog from )

The 4-methylbenzyl substituent adds a hydrophobic para-methyl group. This increases the compound’s lipophilicity (logP), which could enhance membrane permeability compared to the target compound.

Phenyl Substituent (Analog from )

The unsubstituted phenyl group reduces steric hindrance and electronic effects, simplifying the molecule. This may improve synthetic accessibility but reduce specificity in binding interactions due to the absence of directing substituents.

1-Naphthylmethyl Substituent (Analog from )

The 1-naphthylmethyl group introduces significant steric bulk and extended aromaticity. This could drastically reduce solubility in aqueous environments but enhance π-π stacking interactions in crystalline or protein-binding contexts.

Implications for Physicochemical Properties

  • Solubility : The 2-methoxyphenyl group (target compound) balances hydrophilicity and lipophilicity, whereas the 1-naphthylmethyl analog is likely the least soluble due to its bulky aromatic system.
  • Stability : Electron-withdrawing nitro and chloro groups in all compounds may enhance stability against oxidative degradation.
  • phenyl) suggest differences in gas-phase ion mobility, relevant in mass spectrometry analyses .

Biological Activity

N-(2-chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available data on its biological activity, including structural information, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C₁₈H₁₉ClN₄O₃
  • Molecular Weight : 374.83 g/mol
  • SMILES Notation : COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C=CC(=C3)N+[O-])Cl
  • InChIKey : OHIWMONPLSSPLM-DEDYPNTBSA-N

The compound features a piperazine moiety, which is commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Antidiabetic Properties

Research has indicated that derivatives related to this compound exhibit significant antidiabetic activity. A study highlighted the synthesis of several nitrobenzamide derivatives, which showed promising in vitro inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate metabolism. The most active compound in the study had an IC₅₀ value of 10.75 ± 0.52 μM .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The presence of electron-withdrawing groups, such as nitro and chloro substituents, enhances its interaction with target proteins, potentially increasing its efficacy as an inhibitor. For instance, compounds with a similar structure demonstrated significant interactions with amino acid residues in modeled proteins, suggesting a strong binding affinity that could translate into biological activity .

In Vitro Studies

Several studies have explored the biological activity of related compounds. For example, a comparative analysis of various nitrobenzamide derivatives revealed that modifications in substituent positions significantly influenced their inhibitory potential against α-glucosidase. The study emphasized that compounds with specific electron-donating or withdrawing groups exhibited enhanced activity due to optimized electronic properties that facilitate better enzyme interaction .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis for similar compounds indicated that the positioning of substituents on the aromatic rings plays a crucial role in determining biological activity. For instance, the introduction of a methoxy group at the para position relative to the piperazine ring was found to enhance solubility and bioavailability, leading to improved pharmacological profiles .

Data Tables

Compound NameIC₅₀ (μM)Comments
Compound 5o10.75 ± 0.52Most active derivative against α-glucosidase
Compound 5mVariesPosition of NO₂ affects inhibitory potential
Compound 5pVariesSimilar structure but different activity due to substituent position

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
Reactant of Route 2
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N-(2-chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.